molecular formula C30H21N3O B12480050 {4-[2-(1H-indol-3-yl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone

{4-[2-(1H-indol-3-yl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone

Cat. No.: B12480050
M. Wt: 439.5 g/mol
InChI Key: OTPCEXVDHUCRCG-UHFFFAOYSA-N
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Description

3-[4-(4-Benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole is a complex organic compound with a unique structure that combines an indole core with a benzoylphenyl and phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(4-Benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[4-(4-benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(4-benzoylphenyl)-5-phenyl-3H-imidazol-2-yl]-1H-indole apart is its unique combination of an indole core with benzoylphenyl and phenyl-imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of research and industrial applications .

Properties

Molecular Formula

C30H21N3O

Molecular Weight

439.5 g/mol

IUPAC Name

[4-[2-(1H-indol-3-yl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone

InChI

InChI=1S/C30H21N3O/c34-29(22-11-5-2-6-12-22)23-17-15-21(16-18-23)28-27(20-9-3-1-4-10-20)32-30(33-28)25-19-31-26-14-8-7-13-24(25)26/h1-19,31H,(H,32,33)

InChI Key

OTPCEXVDHUCRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

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